Dihydrosiphonarin B
CAS No.:
Cat. No.: VC1869512
Molecular Formula: C29H46O8
Molecular Weight: 522.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C29H46O8 |
---|---|
Molecular Weight | 522.7 g/mol |
IUPAC Name | (2R,3R,4S,5S,6S,8S,9S,11S)-2-[(1R)-1-(6-ethyl-3,5-dimethyl-4-oxopyran-2-yl)ethyl]-2,4-dihydroxy-8-[(2R,3R)-3-hydroxypentan-2-yl]-3,5,9,11-tetramethyl-1,7-dioxaspiro[5.5]undecan-10-one |
Standard InChI | InChI=1S/C29H46O8/c1-11-21(30)13(3)26-16(6)24(32)18(8)29(36-26)19(9)25(33)17(7)28(34,37-29)20(10)27-15(5)23(31)14(4)22(12-2)35-27/h13,16-21,25-26,30,33-34H,11-12H2,1-10H3/t13-,16-,17-,18+,19+,20-,21-,25+,26+,28-,29-/m1/s1 |
Standard InChI Key | UCZWKSBUBPXEDG-IVHDAUQRSA-N |
Isomeric SMILES | CCC1=C(C(=O)C(=C(O1)[C@@H](C)[C@]2([C@@H]([C@@H]([C@@H]([C@]3(O2)[C@H](C(=O)[C@H]([C@@H](O3)[C@H](C)[C@@H](CC)O)C)C)C)O)C)O)C)C |
Canonical SMILES | CCC1=C(C(=O)C(=C(O1)C(C)C2(C(C(C(C3(O2)C(C(=O)C(C(O3)C(C)C(CC)O)C)C)C)O)C)O)C)C |
Introduction
Chemical Structure and Properties
Dihydrosiphonarin B is structurally related to siphonarin B, which has a molecular formula of C29H44O8 and a molecular weight of 520.7 g/mol . As a dihydro derivative, dihydrosiphonarin B possesses two additional hydrogen atoms, giving it an estimated molecular formula of C29H46O8 and a corresponding molecular weight of approximately 522.7 g/mol.
The compound features a distinctive spirocyclic core structure, specifically a 1,7-dioxaspiro[5.5]undecan-10-one framework with multiple substituents including hydroxyl groups, methyl groups, and a 6-ethyl-3,5-dimethyl-4-oxopyran-2-yl moiety. The primary structural difference between dihydrosiphonarin B and siphonarin B lies in the reduction of a specific functional group, likely a carbonyl or alkene functionality.
The complex stereochemistry of dihydrosiphonarin B is a notable feature, with multiple stereogenic centers creating a three-dimensional architecture that contributes to its unique properties and potential biological activities.
Table 1: Key Physical and Chemical Properties of Dihydrosiphonarin B
Property | Value |
---|---|
Molecular Formula | C29H46O8 (estimated) |
Molecular Weight | 522.7 g/mol (estimated) |
Physical State | Solid (presumed) |
Core Structure | 1,7-dioxaspiro[5.5]undecan-10-one |
Key Functional Groups | Hydroxyl, ketone, pyran ring |
Stereochemistry | Multiple stereogenic centers |
Structural Distinction from Siphonarin B | Additional two hydrogen atoms |
Relationship to Siphonariid Polypropionates
Dihydrosiphonarin B belongs to a family of complex polypropionate compounds associated with pulmonate limpets of the genus Siphonaria. This family includes siphonarin B, caloundrin B, and baconipyrones A and C, all of which share structural similarities and are believed to be biosynthetically related .
The biosynthesis of these compounds has been the subject of considerable research. Studies using isotopically labeled precursors, such as sodium [1-14C]propionate and sodium [2,3-14C2]succinate, have helped elucidate the incorporation patterns in these polypropionates . Research suggests that these compounds may originate from nonenzymatic processes on acyclic biosynthetic precursors, with various isomerization and rearrangement reactions leading to the different family members .
The specific biosynthetic origin of dihydrosiphonarin B remains an area of ongoing investigation, though it is likely formed through a reduction of siphonarin B or a common biosynthetic precursor. The pattern of incorporation of labeled precursors and the absolute configuration determined through X-ray crystallography of derivatives have been instrumental in developing biosynthetic models for these compounds .
Step | Process | Key Reagents/Techniques | Significance |
---|---|---|---|
1 | Construction of spirocyclic core | Directed cyclization | Establishes the key structural framework |
2 | Preparation of linear triketone | Sn(II)-mediated aldol coupling | Creates the carbon backbone with correct stereochemistry |
3 | Oxidation strategy | Swern oxidation at C9 and C13 | Introduces key functional groups |
4 | Prevention of retro-Claisen pathway | Ni(II)/Cr(II)-mediated coupling with vinyl iodide | Avoids formation of unwanted baconipyrone-type esters |
5 | Reduction | Specific reduction conditions | Converts siphonarin B precursor to dihydrosiphonarin B |
Biosynthetic Relationships and Origin
The biosynthetic relationships between dihydrosiphonarin B and other siphonariid polypropionates have been investigated through both chemical synthesis and biosynthetic studies. Research by Ward and colleagues provided significant insights into the origin of these compounds, supporting the hypothesis that they originate from nonenzymatic processes on acyclic biosynthetic precursors .
The study demonstrated that a putative common precursor—a complex mixture of ring-chain and keto-enol tautomers—was kinetically stable but could isomerize to the thermodynamically more stable siphonarin B when treated with imidazole. This isomerization reached apparent equilibrium within several hours, yielding siphonarin B as the predominant component (approximately 70%) .
Additionally, in the presence of alumina, both siphonarin B and dihydroxytetraone precursors underwent retro-Claisen rearrangements to produce baconipyrones A and C among other products. These findings established a plausible biosynthetic pathway connecting these structurally diverse polypropionates and suggested potential mechanisms for their interconversion in nature .
The specific pathway leading to dihydrosiphonarin B likely involves a selective reduction step, possibly occurring either before or after the formation of the spiroketal system characteristic of these compounds.
Future Research Directions
Several promising avenues exist for future research on dihydrosiphonarin B:
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Comprehensive biological evaluation to determine specific antimicrobial, antifungal, or anticancer activities, which could establish its potential medicinal applications.
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Structure-activity relationship studies through the synthesis and evaluation of analogs with modified structures, potentially leading to compounds with enhanced biological activities.
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Detailed investigation of its biosynthetic pathway in Siphonaria species, including identification of enzymes or conditions that favor its formation over related compounds.
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Development of more efficient and scalable synthetic routes to access dihydrosiphonarin B and structural analogs, facilitating further biological and chemical studies.
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Exploration of its ecological significance in marine environments and its role in the chemical ecology of producing organisms.
The complex structure of dihydrosiphonarin B continues to present both challenges and opportunities for synthetic chemists. Advances in synthetic methodology may enable more efficient access to this compound and related structures, potentially opening new avenues for their application in medicinal chemistry and other fields.
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